3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1870183-79-1
VCID: VC4519649
InChI: InChI=1S/C25H21NO5/c27-23(28)25(13-16-7-1-6-12-22(16)31-15-25)26-24(29)30-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28)
SMILES: C1C2=CC=CC=C2OCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C25H21NO5
Molecular Weight: 415.445

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid

CAS No.: 1870183-79-1

Cat. No.: VC4519649

Molecular Formula: C25H21NO5

Molecular Weight: 415.445

* For research use only. Not for human or veterinary use.

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid - 1870183-79-1

Specification

CAS No. 1870183-79-1
Molecular Formula C25H21NO5
Molecular Weight 415.445
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid
Standard InChI InChI=1S/C25H21NO5/c27-23(28)25(13-16-7-1-6-12-22(16)31-15-25)26-24(29)30-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28)
Standard InChI Key BSFSHWYRLWFJQC-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2OCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

General Synthetic Pathway

The synthesis of this compound typically involves:

  • Preparation of the Chromene Scaffold:

    • The dihydrochromene core can be synthesized via cyclization reactions involving aromatic aldehydes and phenols under acidic conditions.

  • Introduction of the Fmoc Group:

    • The Fmoc protecting group is introduced by reacting the amine functionality with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine or sodium carbonate.

  • Carboxylation:

    • The carboxylic acid group is introduced through oxidation or carboxylation reactions.

Reaction Scheme

Chromene precursor+Fmoc-ClBaseProtected Compound\text{Chromene precursor} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Protected Compound}

Applications

This compound's structure suggests potential applications in:

  • Peptide Synthesis:

    • The Fmoc group is commonly used for protecting amino groups during peptide assembly.

  • Medicinal Chemistry:

    • The dihydrochromene scaffold is known for its bioactivity and can serve as a pharmacophore in drug design.

    • Carboxylic acids are versatile intermediates in synthesizing esters, amides, and other derivatives with biological activity.

  • Material Science:

    • The rigid fluorenyl group may impart specific optical or electronic properties to materials.

Analytical Characterization

To confirm the identity and purity of this compound, the following analytical techniques are typically employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) NMR spectra provide detailed structural information.

  • Mass Spectrometry (MS):

    • Confirms molecular weight.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups (e.g., C=O stretch for carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC):

    • Assesses purity.

Research Implications

  • Drug Development:

    • Potential anti-inflammatory, antioxidant, or anticancer properties due to the chromene core.

  • Synthetic Chemistry:

    • A building block for more complex molecules.

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